N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide - 883028-23-7

N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide

Catalog Number: EVT-2916941
CAS Number: 883028-23-7
Molecular Formula: C15H11F3N2O3
Molecular Weight: 324.259
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

    Compound Description: AKE-72 is a diarylamide 3-aminoindazole identified as a potent pan-BCR-ABL inhibitor, including activity against the imatinib-resistant T315I mutant. [] It exhibits strong anti-leukemic activity in vitro and in vivo. []

    Relevance: While AKE-72 and N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide share a central benzamide core and a trifluoromethyl group at the para position of the benzamide ring, AKE-72 possesses a more complex structure. Notably, it features a 3-aminoindazole moiety linked via an ethynyl bridge and a 4-((4-ethylpiperazin-1-yl)methyl) substituent on the benzamide ring, contributing to its distinct biological activity. []

N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide

    Compound Description: This newly synthesized bis-amide is characterized by its rapid synthesis time and distinct crystal structure stabilized by N–H···O and C–H···O hydrogen bonds. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

    Compound Description: CHMFL-ABL/KIT-155 is a type II ABL/c-KIT dual kinase inhibitor. [] It exhibits potent antiproliferative activity against CML and GIST cancer cell lines and displays a distinct hinge binding mode with the kinases. []

Imatinib (freebase)

    Compound Description: Imatinib, primarily known in its salt forms, is a tyrosine kinase inhibitor used to treat leukemia. [] The freebase form adopts an extended conformation and forms H-bonded chains in its crystal structure. []

    Relevance: While Imatinib and N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide both contain a benzamide moiety, they differ significantly in their overall structures. Imatinib features a pyrimidine ring linked to an aniline group, with a (4-methylpiperazin-1-yl)methyl substituent present on the benzamide ring, contributing to its distinct kinase inhibitory profile. Conversely, the target compound lacks these heterocyclic systems and possesses a nitro group on the phenyl ring. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

    Compound Description: AP24534 is a potent, orally active pan-inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant. [, , , , , ] It demonstrates strong activity against BCR-ABL driven cell lines and in vivo models. [, ]

    Relevance: AP24534 shares a high degree of structural similarity with N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide. Both compounds possess a central benzamide core, a trifluoromethyl group at the meta position of the benzamide ring, and a para-substituted phenyl ring featuring a (4-methylpiperazin-1-yl)methyl group. The key difference lies in the 3-position of the benzamide ring, where AP24534 features a 2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl group, which is essential for its potent BCR-ABL inhibitory activity. [, , , , , ]

Properties

CAS Number

883028-23-7

Product Name

N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide

IUPAC Name

N-(4-methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide

Molecular Formula

C15H11F3N2O3

Molecular Weight

324.259

InChI

InChI=1S/C15H11F3N2O3/c1-9-2-7-12(8-13(9)20(22)23)19-14(21)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,21)

InChI Key

BYPUIHMPVYJHKV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.